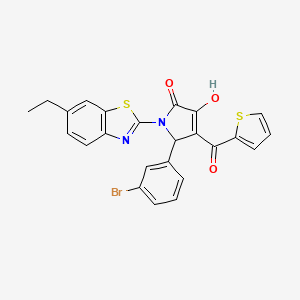
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-chloro group and a 4-phenyl-1,2,5-oxadiazol-3-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the following steps:
-
Formation of the 1,2,5-oxadiazole ring: : This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. For instance, amidoximes can react with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring .
-
Substitution reactions: : The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated oxadiazole intermediate in the presence of a palladium catalyst and a base .
-
Formation of the benzamide: : The final step involves the acylation of the oxadiazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: : Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: : The chloro group on the benzamide can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Bases: TEA, pyridine, NaH, K₂CO₃
Catalysts: Palladium (Pd) for coupling reactions
Major Products
Oxidation: Formation of phenolic derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted benzamides
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It can act as an antimicrobial, anticancer, or anti-inflammatory agent. Research has indicated that derivatives of oxadiazoles exhibit significant activity against various pathogens and cancer cell lines .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity or modulation of receptor function . The chloro and phenyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazoles: These compounds share the oxadiazole ring but differ in the position of the nitrogen atoms. They exhibit similar biological activities but may have different pharmacokinetic properties.
Benzamides: Compounds with a benzamide core but different substituents. They are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to the specific combination of the oxadiazole ring and the benzamide core, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H10ClN3O2 |
|---|---|
Molekulargewicht |
299.71 g/mol |
IUPAC-Name |
2-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-9-5-4-8-11(12)15(20)17-14-13(18-21-19-14)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |
InChI-Schlüssel |
UAAVMFRUGLNLTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12137531.png)


![N,N-diethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12137544.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137552.png)
![N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide](/img/structure/B12137556.png)
![(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12137564.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137599.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B12137604.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137623.png)
![9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137629.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12137632.png)
![N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide](/img/structure/B12137633.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137636.png)
